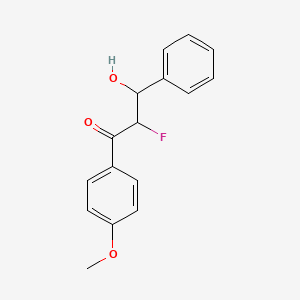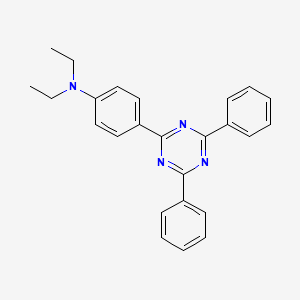
1-Butyl-1-cyclohexylpyrrolidin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-1-cyclohexylpyrrolidin-1-ium is a quaternary ammonium compound characterized by a pyrrolidine ring substituted with butyl and cyclohexyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-1-cyclohexylpyrrolidin-1-ium typically involves the quaternization of pyrrolidine with butyl and cyclohexyl halides. The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification process may include crystallization or distillation techniques to achieve high purity levels .
化学反応の分析
Types of Reactions
1-Butyl-1-cyclohexylpyrrolidin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of new quaternary ammonium compounds with different substituents.
科学的研究の応用
1-Butyl-1-cyclohexylpyrrolidin-1-ium has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the formulation of ionic liquids for various industrial processes.
作用機序
The mechanism of action of 1-Butyl-1-cyclohexylpyrrolidin-1-ium involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also binds to specific protein targets, inhibiting their function and leading to antimicrobial effects. The exact molecular pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
1-Butyl-1-cyclooctylpyrrolidinium: Similar structure but with a cyclooctyl group instead of cyclohexyl.
1-Butyl-1-cyclopentylpyrrolidinium: Contains a cyclopentyl group instead of cyclohexyl.
1-Butyl-1-phenylpyrrolidinium: Substituted with a phenyl group instead of cyclohexyl.
Uniqueness
1-Butyl-1-cyclohexylpyrrolidin-1-ium is unique due to its specific combination of butyl and cyclohexyl groups, which confer distinct physicochemical properties. These properties make it particularly effective as a phase-transfer catalyst and in antimicrobial applications .
特性
CAS番号 |
439227-71-1 |
|---|---|
分子式 |
C14H28N+ |
分子量 |
210.38 g/mol |
IUPAC名 |
1-butyl-1-cyclohexylpyrrolidin-1-ium |
InChI |
InChI=1S/C14H28N/c1-2-3-11-15(12-7-8-13-15)14-9-5-4-6-10-14/h14H,2-13H2,1H3/q+1 |
InChIキー |
PEVAYRJPYOOVGB-UHFFFAOYSA-N |
正規SMILES |
CCCC[N+]1(CCCC1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14255328.png)
![N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide](/img/structure/B14255331.png)
![(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14255333.png)
![N-{2-[(2-Chloro-6-nitrophenyl)sulfanyl]-4-methoxyphenyl}formamide](/img/structure/B14255338.png)



![{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene](/img/structure/B14255369.png)
![2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]-](/img/structure/B14255373.png)


![2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14255391.png)


